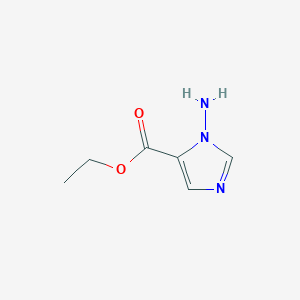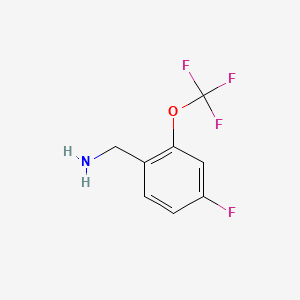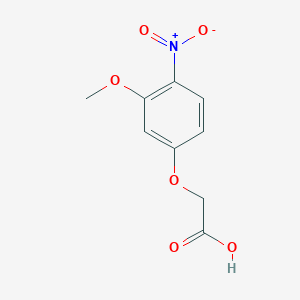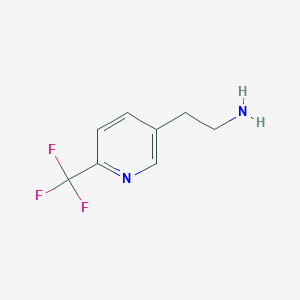
2-(6-Trifluoromethyl-pyridin-3-YL)-ethylamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Modulatory Effects on Postharvest Physiology in Fruits
Polyamines (PAs) such as Putrescine (PUT), Spermine (SPE), and Spermidine (SPD) have shown to extend the shelf life of fruits by regulating their development, ripening, and senescence processes. These compounds, applied exogenously, can reduce the respiration rate and ethylene release, enhancing fruit firmness and quality attributes. PAs' role in mitigating biotic and abiotic stresses, including chilling injury in tropical and subtropical fruits, underscores their environmental friendliness and biodegradability. Biotechnological advancements in the development of transgenic fruits with enhanced PA biosynthesis at different developmental stages promise to improve shelf life and fruit quality further (Sharma et al., 2017).
Heterocyclic Compounds' Chemistry and Properties
The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine and their complexes reveal significant variability. These compounds, including pyridine derivatives, are essential in various applications due to their diverse properties, such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. The exploration of these compounds opens avenues for identifying potential research interests and investigating unknown analogues (Boča et al., 2011).
Medicinal and Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives serve crucial roles in medicinal and chemosensing applications, displaying a wide range of biological activities. These derivatives have been employed as highly effective chemosensors for detecting various species, showcasing their potential in analytical chemistry. The synthesis, structural characterization, and comprehensive discussion on the medicinal and chemosensing applications of pyridine derivatives highlight their significance in designing biologically active compounds and chemosensors (Abu-Taweel et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOFMMSFNGPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652853 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
765287-34-1 | |
| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
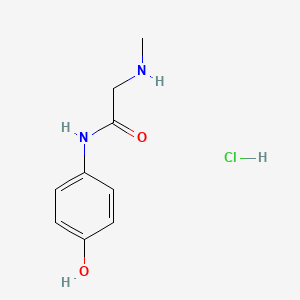
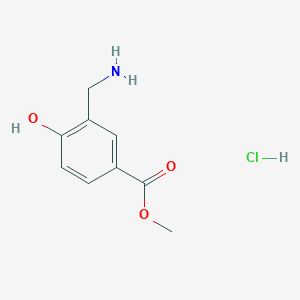
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
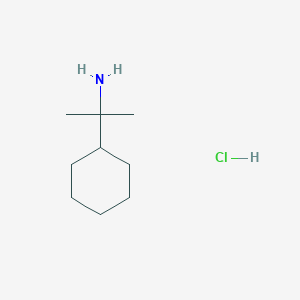
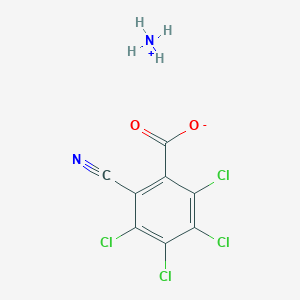


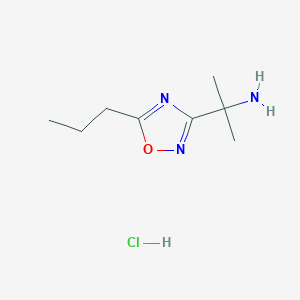
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
